Mtpia-oxytocin
Description
Properties
CAS No. |
130155-44-1 |
|---|---|
Molecular Formula |
C54H76N14O10S2 |
Molecular Weight |
1145.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
InChI Key |
IBCDIRAZXBDEHP-PTIVSIIRSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Other CAS No. |
130155-44-1 |
sequence |
XWFINXPRG |
Synonyms |
eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |
Origin of Product |
United States |
Mtpia Oxytocin Chemical Synthesis and Analog Development
Methodologies for Mtpia-oxytocin Peptide Synthesis
The construction of the this compound peptide backbone relies on established and versatile peptide synthesis strategies. These can be broadly categorized into solid-phase and solution-phase approaches, each with distinct advantages and considerations.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) stands as a cornerstone in the production of peptides like this compound due to its efficiency and amenability to automation. nih.govnih.govnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov
Two primary strategies are employed in SPPS:
Boc Strategy: This approach utilizes a tert-butyloxycarbonyl (Boc) protecting group for the α-amino group of the amino acids. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).
Fmoc Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy employs a base-labile protecting group. The Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
The synthesis of oxytocin (B344502) and its analogs has been successfully achieved using both Boc and Fmoc strategies. creative-peptides.com The choice between these depends on the specific sequence of this compound and the compatibility of the "Mtpia" moiety with the deprotection reagents.
A general workflow for the SPPS of this compound would involve:
Attachment of the C-terminal amino acid to a suitable resin.
Stepwise coupling of the subsequent Fmoc- or Boc-protected amino acids using activating agents like diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure to facilitate peptide bond formation. nih.gov
Removal of the N-terminal protecting group (Fmoc or Boc) after each coupling step.
Incorporation of the "Mtpia" group at the desired position, either as a modified amino acid during the chain elongation or as a post-synthetic modification.
Cleavage of the completed peptide from the resin and simultaneous removal of side-chain protecting groups using a cleavage cocktail, for instance, a mixture of TFA, water, and scavengers like triisopropylsilane (B1312306) (TIS). nih.gov
Cyclization of the linear peptide to form the characteristic disulfide bridge of the oxytocin framework, often performed on-resin to minimize intermolecular side reactions. nih.gov
| Synthesis Strategy | Nα-Protecting Group | Deprotection Condition | Key Features |
| Boc-SPPS | tert-butyloxycarbonyl | Acidic (e.g., TFA) | Historically significant; requires strong acid for deprotection. |
| Fmoc-SPPS | 9-fluorenylmethyloxycarbonyl | Basic (e.g., Piperidine in DMF) | Milder deprotection conditions; widely used in modern peptide synthesis. |
Solution-Phase Synthesis Techniques
While SPPS is dominant, solution-phase synthesis offers advantages for large-scale production and for segments of the peptide that may be difficult to assemble on a solid support. This classical approach involves the coupling of protected amino acids or peptide fragments in a suitable solvent. The purification of intermediates after each step is a critical aspect of this methodology. For a complex molecule like this compound, a convergent synthesis approach might be employed, where different fragments of the peptide are synthesized separately and then joined together in solution.
Rational Design and Synthesis of this compound Analogs
The development of this compound analogs is driven by the desire to improve its biological properties. This involves the rational design of structural modifications and subsequent chemical synthesis.
Strategies for Structural Modifications
The modification of the oxytocin structure can be approached in several ways to enhance its characteristics. Oxytocin and the related peptide arginine-vasopressin (AVP) differ by only two amino acids, which provides a natural template for considering substitutions. rsc.org Key strategies for designing this compound analogs include:
Amino Acid Substitution: Replacing specific amino acids in the oxytocin sequence can impact receptor binding and functional activity. For instance, substitutions at positions 2 and 8 have been extensively explored to modulate the activity of oxytocin analogs. rsc.org
Backbone Modifications: Alterations to the peptide backbone, such as the introduction of non-natural amino acids or peptide bond isosteres, can confer resistance to enzymatic degradation and influence the peptide's conformation.
Pharmacophore Framework Modifications: Subtle changes, even at the level of single atoms, within the core structure of oxytocin can lead to significant improvements in selectivity and potency. rsc.org For example, replacing the disulfide bridge with a more stable linkage can enhance the in vivo half-life of the peptide. nih.gov
Derivatization for Receptor Selectivity and Potency
A primary goal in designing this compound analogs is to achieve high selectivity for the oxytocin receptor (OTR) over the closely related vasopressin receptors (V1aR, V1bR, and V2R) to minimize off-target effects. rsc.org Derivatization strategies to achieve this include:
Conformational Constraints: Introducing conformationally restricted amino acids can lock the peptide into a bioactive conformation that is preferred by the OTR. uiw.edu
Modulation of Lipophilicity: The introduction of lipophilic or hydrophilic moieties can influence the peptide's interaction with the receptor and its pharmacokinetic properties.
Glycosylation: The addition of sugar moieties can improve the stability and bioavailability of the peptide. nih.gov
The synthesis of these derivatized analogs generally follows the principles of peptide synthesis outlined above, with the incorporation of the modified building blocks at the appropriate steps.
Purification and Characterization Methodologies for Synthetic this compound
Following synthesis and cleavage from the solid support, the crude this compound product is a mixture containing the desired peptide along with various impurities such as truncated or deletion sequences. Therefore, rigorous purification and characterization are essential to obtain a pure and well-defined product.
Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 stationary phase is commonly used, and the mobile phase typically consists of a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA). Flash chromatography can also be employed as a purification strategy, particularly for separating oxidized and reduced forms of oxytocin by adjusting the mobile phase pH. nih.gov
Characterization: Once purified, the identity and purity of this compound are confirmed using a combination of analytical techniques:
Analytical RP-HPLC: This is used to assess the purity of the final product.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the synthesized peptide, confirming that it matches the theoretical mass of this compound.
Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the three-dimensional structure of this compound in solution, providing insights into its conformation.
| Technique | Purpose | Information Obtained |
| RP-HPLC | Purification and Purity Assessment | Separates based on hydrophobicity; provides purity profile. |
| Mass Spectrometry | Identity Confirmation | Determines the molecular weight of the peptide. |
| Amino Acid Analysis | Compositional Verification | Confirms the ratio of constituent amino acids. |
| NMR Spectroscopy | Structural Elucidation | Provides information on the 3D conformation in solution. |
Based on the conducted research, it is not possible to generate an article that focuses solely on the chemical compound "this compound" as requested. The search results provided extensive information on the oxytocin receptor (OTR) itself, including its characteristics as a G-protein coupled receptor, its distribution in the brain and peripheral tissues, and general principles of ligand binding and allosteric modulation. However, no specific data or research findings pertaining to "this compound" were found.
Specifically, there is no available information regarding the ligand-receptor binding kinetics of this compound, such as its affinity and dissociation constants (Kd, Bmax), nor any details on how allosteric modulators might influence its binding to the oxytocin receptor.
Due to the strict instruction to focus solely on "this compound" and not to introduce information outside the explicit scope, the absence of data for this specific compound prevents the creation of the requested article. An article on the general pharmacology of the oxytocin receptor could be produced, but it would not meet the specified requirements of focusing on this compound.
Mtpia Oxytocin Receptor Pharmacology and Molecular Interactions
Mtpia-oxytocin Ligand-Receptor Binding Kinetics
Role of Specific Ions in OTR Activation (e.g., Mg2+)
The activation of the oxytocin (B344502) receptor (OTR), a G protein-coupled receptor, is critically dependent on the presence of specific divalent cations, most notably magnesium (Mg2+). nih.govmdpi.comsemanticscholar.org Research has demonstrated that Mg2+ acts as a positive allosteric modulator, significantly enhancing the affinity of agonists like oxytocin for the receptor. nih.gov In the absence of Mg2+, the affinity of the OTR for oxytocin can decrease by as much as 1500-fold. nih.govnih.gov This ion is essential for establishing the high-affinity state of the receptor required for agonist binding and subsequent signal transduction. nih.gov
The agonist-binding site of the OTR appears to be directly modulated by Mg2+. nih.govnih.gov This is a distinct mechanism compared to other G protein-coupled receptors where the effects of divalent cations are often exerted via guanine-nucleotide-binding (G-) proteins. nih.govnih.gov The presence of Mg2+ not only increases binding affinity but is also crucial for the stereospecificity of agonist binding. nih.govnih.gov Studies have shown that while oxytocin alone can induce cellular changes, the addition of Mg2+ significantly enhances these effects. mdpi.comsemanticscholar.org For instance, in studies on trigeminal ganglia neurons, the addition of 1.75 mM Mg2+ significantly enhanced the ability of oxytocin to hyperpolarize neurons and decrease their excitability. mdpi.com
Interestingly, while the high-affinity binding of agonists to the OTR is dependent on both Mg2+ and cholesterol, the high-affinity state for antagonists is primarily dependent on cholesterol. nih.gov This differential requirement highlights the complex molecular environment that governs the pharmacological response of the oxytocin receptor.
Structure-Activity Relationships (SAR) of this compound and its Analogs
The biological activity of oxytocin and its analogs is intricately linked to their specific chemical structures. The nonapeptide structure of oxytocin, with its cyclic component and C-terminal tail, provides a framework for numerous modifications that can alter its binding affinity, functional activity, and stability.
Elucidation of Key Structural Motifs for Receptor Binding
The interaction of oxytocin with its receptor is a complex process involving multiple structural motifs of the peptide. The cyclic structure, formed by a disulfide bond between the cysteine residues at positions 1 and 6, is a critical feature for receptor binding and activation. nih.gov The N-terminus of the OTR is primarily involved in agonist binding. nih.gov
Research has shown that specific amino acid residues at various positions play crucial roles in the affinity and activity of oxytocin analogs. For example, substitutions at position 2 with hydrophobic or large side-chain amino acids can lead to antagonistic activity. acs.org Conversely, modifications at positions 4 and 8 have been explored to enhance agonist activity. acs.org The hydrophobic, steric, and electronic properties of the amino acids at positions 3 and 8 have been shown to be closely related to the oxytocic activity of analogs. researchgate.net
| Position | Original Amino Acid | Effect of Substitution |
|---|---|---|
| 2 | Tyrosine (Tyr) | Substitution with hydrophobic amino acids can lead to antagonistic properties. acs.org |
| 3 | Isoleucine (Ile) | Hydrophobic, steric, and electronic properties at this position are important for activity. researchgate.net |
| 4 | Glutamine (Gln) | Substitutions at this position have been investigated to modulate activity. acs.org |
| 8 | Leucine (Leu) | The electronic properties at this position are related to oxytocic activity. researchgate.net |
Disulfide Bond Significance in Cyclic Structure
The disulfide bond between the cysteine residues at positions 1 and 6 is a hallmark of the oxytocin molecule and is essential for its cyclic structure and biological activity. nih.gov This covalent linkage creates a 20-membered ring that is crucial for proper receptor recognition and activation. nih.gov Studies involving the replacement of this disulfide bond with other chemical linkages have demonstrated its importance. For instance, analogs with an amide or an ethylene tether instead of the disulfide bridge showed no positive allosteric modulator effects at the µ-opioid receptor, suggesting the disulfide linkage is key for this activity. nih.gov
Disulfide bond engineering has been a significant strategy for improving the metabolic stability of oxytocin analogs. nih.govresearchgate.net While shortening the disulfide bridge can abolish binding and functional activity, replacing it with structures like thioether, selenylsulfide, diselenide, and ditelluride bridges can retain considerable affinity and functional potency. nih.govsemanticscholar.org Some of these modifications have been shown to enhance plasma stability. nih.govsemanticscholar.org
| Disulfide Bond Mimetic | Effect on Activity | Effect on Stability |
|---|---|---|
| Thioether | Can retain bioactivity. researchgate.net | Enhances plasma stability. nih.govsemanticscholar.org |
| Selenylsulfide | Retains considerable affinity and potency. nih.govsemanticscholar.org | Enhances plasma stability. nih.govsemanticscholar.org |
| Diselenide | Retains considerable affinity and potency. nih.govsemanticscholar.org | Enhances plasma stability. nih.govsemanticscholar.org |
| Shortened Bridge | Abolishes binding and functional activity. nih.govsemanticscholar.org | Not applicable. |
Contribution of C-Terminal Residues to Functional Activity
The C-terminal tripeptide tail of oxytocin, consisting of Proline-Leucine-Glycinamide, is essential for its functional activity. nih.gov More than half of all neural and endocrine peptides, including oxytocin, feature an α-amide structure at their C-terminus, which is critical for their biological functions. oup.comnih.gov The enzymatic process of C-terminal α-amidation is a key step in the biosynthesis of active oxytocin. oup.comnih.gov
Studies have shown that the three C-terminal residues are crucial for the function of oxytocin as a positive allosteric modulator of the µ-opioid receptor. nih.gov The cleavage of the C-terminal tail, for instance, at the Leu8-GlyNH29 bond, is a known inactivation pathway for oxytocin. nih.gov This highlights the importance of the integrity of the C-terminal region for maintaining the peptide's biological effects.
SAR for Antagonistic Properties
The development of oxytocin antagonists has been a significant area of research, particularly for therapeutic applications such as the prevention of preterm labor. nih.gov The structure-activity relationships for antagonistic properties often involve modifications at key positions of the oxytocin molecule.
Substitutions at position 2 of the oxytocin sequence are particularly important for conferring antagonistic activity. acs.org Replacing the native tyrosine with D-amino acids or other bulky hydrophobic residues can result in potent antagonists. acs.org For example, the substitution with D-Tyr(Et) is a feature of some strong antagonists. acs.org Increasing the hydrophobicity at position 2 appears to be a key factor in shifting the pharmacological profile from agonism to antagonism. acs.org
Furthermore, modifications at other positions, in combination with changes at position 2, can enhance antagonistic potency and selectivity. For instance, the introduction of unnatural amino acids at position 9 has been explored to develop selective antagonists. nih.gov The analogue [Mpa(1), D-Tyr(Et)(2), Deg(9)]OT has been reported to have high anti-oxytocic activity and selectivity. nih.gov It is noteworthy that antagonists derived from the oxytocin structure may bind to the receptor at sites that are distinct from and only partially overlap with the agonist binding site. nih.gov
Intracellular Signaling Pathways Activated by Mtpia Oxytocin
Gαq/11 and Phospholipase C (PLC) Cascades
The most extensively characterized signaling pathway activated by the oxytocin (B344502) receptor is mediated by its coupling to the Gq/11 family of G proteins. arvojournals.orgebi.ac.uknih.gov This pathway is fundamental to many of oxytocin's classical physiological effects, such as uterine contractions. nih.govresearchgate.net
Upon agonist binding, the OTR undergoes a conformational change that facilitates the activation of associated Gαq/11 proteins. researchgate.net The activated α-subunit of Gq/11, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). nih.govresearchgate.netresearchgate.net PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), hydrolyzing it into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netresearchgate.net
The generation of these second messengers is a critical control point in cellular signaling. IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. arvojournals.orgresearchgate.net This rapid increase in intracellular calcium concentration is a key event in processes such as smooth muscle contraction. arvojournals.org
Concurrently with IP3 generation, DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates members of the protein kinase C (PKC) family of enzymes. unibe.chresearchgate.net Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating further downstream signaling events. researchgate.net These PKC-mediated effects can include the regulation of gene expression, cell proliferation, and the modulation of other signaling cascades, such as the MAPK pathway. unibe.chresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathways
The oxytocin receptor also potently activates the mitogen-activated protein kinase (MAPK) cascades, which are central to the regulation of cell proliferation, differentiation, and survival. unibe.chresearchgate.net The activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a particularly well-studied aspect of OTR-mediated MAPK signaling. nih.govpeerj.com
OTR-induced activation of the MAPK/ERK pathway can be initiated through the Gαq/11-PLC-PKC axis. researchgate.net Activated PKC can trigger the Raf-MEK-ERK phosphorylation cascade, leading to the phosphorylation and activation of ERK1/2. researchgate.net Research indicates that the nature of ERK1/2 phosphorylation—specifically, whether it is transient or sustained—can determine the ultimate cellular outcome. For instance, in some cellular contexts, transient ERK1/2 phosphorylation initiated by OTR activation via Gαq coupling is associated with cell proliferation. researchgate.net Conversely, sustained ERK1/2 phosphorylation, which can be triggered through different mechanisms, may lead to anti-proliferative effects. researchgate.net Studies in periodontal ligament stem cells have shown that oxytocin can induce osteogenic differentiation via the ERK signaling pathway, with significant ERK phosphorylation observed within minutes of stimulation. peerj.com
The MAPK pathway does not operate in isolation. There is significant crosstalk between the MAPK cascade and other signaling pathways activated by the OTR. For example, the formation of heterodimers between the OTR and other GPCRs, such as the dopamine (B1211576) D2 receptor, can lead to an integrated and enhanced activation of MAPK signaling. frontiersin.org This integration of signals from different receptors allows for a more nuanced and complex cellular response.
Gαi-Dependent Signaling Pathways
In addition to its coupling to Gαq/11, the oxytocin receptor can also signal through the Gi/o family of inhibitory G proteins. unibe.chnih.govnih.gov This coupling is pertussis toxin-sensitive and can lead to cellular effects that are distinct from, and sometimes opposing to, those mediated by Gαq/11. nih.gov For example, in some cell types, OTR coupling to Gαi can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. frontiersin.org
In other contexts, the βγ-subunits released from activated Gαi can themselves activate downstream effectors, including certain isoforms of phospholipase C, which can contribute to sustained ERK1/2 activation. researchgate.net This Gαi-mediated sustained ERK signaling has been linked to anti-proliferative effects, in contrast to the proliferative signals often associated with transient Gαq-mediated ERK activation. researchgate.net Furthermore, studies on astrocytes have suggested that the Gαi pathway is involved in regulating astrocyte morphology in response to oxytocin, a mechanism that is distinct from Gαq-mediated signaling. biorxiv.org The ability of the OTR to signal through both Gαq/11 and Gαi highlights its functional plasticity and the complexity of its signaling repertoire. unibe.chnih.gov
PLCβγ Activation and Cell Cycle Regulation
The oxytocin receptor can couple to Gαi proteins, which triggers a distinct signaling pathway with significant implications for cell cycle control. researchgate.net Activation of Gαi leads to the stimulation of the β and γ subunits of phospholipase C (PLCβγ). researchgate.netresearchgate.net This, in turn, can induce a sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2). researchgate.net Unlike the transient ERK1/2 phosphorylation associated with pro-proliferative signals, this sustained activation has an antiproliferative effect. researchgate.net The mechanism involves the subsequent expression of the cyclin-dependent kinase inhibitor p21, which can arrest the cell cycle. researchgate.net
The role of oxytocin in cell proliferation is highly context-dependent, acting as a growth regulator in various normal and neoplastic cells. nih.gove-enm.org In some cancer cells, such as those of the endometrium and ovary, oxytocin inhibits cell growth. e-enm.org Conversely, it has been shown to promote proliferation in other cell types, including trophoblast and choriocarcinoma cells. e-enm.org Recent studies in breast cancer cell lines (MCF-7 and ZR-75-1) have shown that oxytocin can inhibit proliferation by inducing G2/M phase arrest. researchgate.net Similarly, in a corticotroph adenoma cell line (AtT20), oxytocin treatment was found to decrease the S and G2/M populations of the cell cycle. e-enm.org
Table 1: Effects of Oxytocin on Cell Cycle and Proliferation
| Cell Type | Effect | Key Mediators | Reference |
|---|---|---|---|
| Breast Cancer Cells | Inhibits proliferation | Induces G2/M phase arrest | researchgate.net |
| Corticotroph Adenoma Cells (AtT20) | Blunts cell proliferation | Decreases S and G2/M phases; reduces P-ERK and PCNA levels | e-enm.org |
| Myometrial Cells | Antiproliferative | Gαi, PLCβγ, sustained ERK1/2 phosphorylation, p21 | researchgate.net |
| Endometrial Carcinoma Cells | Inhibits growth | Not specified | e-enm.org |
Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Modulation
Beyond the canonical Gαq pathway, oxytocin signaling also involves the modulation of the cyclic adenosine monophosphate (cAMP) pathway. researchgate.net The oxytocin receptor can couple to inhibitory G proteins (Gαi), which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. oup.com However, the effects are complex and can be cell-type specific.
In some contexts, a decrease in cAMP and the subsequent reduction in Protein Kinase A (PKA) activity are crucial for cellular responses. For instance, in human myometrial cells during pregnancy, high cAMP levels acting via PKA help maintain uterine quiescence by reducing oxytocin receptor (OTR) expression. oup.com As labor approaches, a decline in PKA activity contributes to an increase in OTR expression. oup.com
Conversely, in other cell types, oxytocin can lead to an increase in cAMP, activating PKA and another cAMP effector, Exchange protein activated by cAMP (EPAC). nih.gov In lacrimal gland myoepithelial cells, for example, oxytocin-induced increases in cAMP, and the subsequent activation of both PKA and EPAC, are involved in stimulating cell contraction. nih.gov Studies in rat hypothalamic explants have also shown that activators of the cAMP/PKA pathway stimulate oxytocin release, while inhibitors block it, highlighting the pathway's role in neurohormone secretion. viamedica.pl Furthermore, in cardiomyocytes, oxytocin has been shown to downregulate the L-type Ca2+ channel via a Gαi/cAMP/PKA/CREB signaling pathway. mdpi.com
RhoA/Rho Kinase Pathway Activation
A critical signaling pathway for oxytocin-induced smooth muscle contraction, particularly in the myometrium, is the RhoA/Rho kinase (ROCK) cascade. nih.govoup.com This pathway is a key mediator of calcium sensitization, a process where smooth muscle generates greater force for a given intracellular calcium concentration. imrpress.comnih.gov
Upon oxytocin binding to its receptor, the small G-protein RhoA is activated. oup.com Activated RhoA, in turn, stimulates its downstream effector, Rho-kinase. oup.com A primary function of Rho-kinase is the inhibition of myosin light chain phosphatase (MLCP). imrpress.com By inhibiting MLCP, the phosphorylation of myosin light chains (MLC) is sustained, leading to enhanced and prolonged muscle contraction. nih.govoup.com
Research in rat myometrial cells has demonstrated that oxytocin increases the phosphorylation of MLC, an effect that is attenuated by the Rho-kinase inhibitor Y-27632. nih.govoup.com This inhibitor also blocks oxytocin-induced uterine contractions in a concentration-dependent manner, confirming the pathway's importance. oup.comresearchgate.net Notably, the expression of Rho-kinase protein increases in the uterus during pregnancy, which may contribute to the heightened uterine contractility at term. nih.govoup.com The RhoA/Rho-kinase pathway is also essential for the formation of stress fibers in myometrial cells, which are thought to be involved in maintaining uterine contractions. oup.com
Calcium Signaling Dynamics
Oxytocin is a potent regulator of intracellular calcium ([Ca2+]i) dynamics, which is fundamental to many of its physiological effects, especially smooth muscle contraction. imrpress.comresearchgate.net The binding of oxytocin to its Gαq/11-coupled receptor is the primary trigger for this cascade. liverpool.ac.ukimrpress.com This coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). imrpress.comresearchgate.net
Intracellular Calcium Mobilization from Sarcoplasmic Reticulum
The generated IP3 diffuses through the cytosol and binds to specific IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in muscle cells. imrpress.comimrpress.com This binding triggers the opening of calcium channels and the rapid release of Ca2+ from the SR into the cytosol, causing a transient spike in [Ca2+]i. imrpress.comnih.gov Studies in single cultured human myometrial cells have confirmed that oxytocin mobilizes intracellular calcium stores, and this release can be depleted by a single application of the hormone in the absence of extracellular calcium. nih.gov The process is sensitive to inhibitors like thapsigargin, which blocks the SR Ca2+-ATPase (SERCA) pump responsible for refilling the stores, and 2-APB, an IP3 receptor antagonist. nih.govarvojournals.org
Interestingly, while the SR is a source of calcium for contraction, it may also act as a calcium sink to limit contractions. nih.gov In pregnant rat uterus near term, oxytocin treatment has been shown to inhibit Ca2+ uptake into both the plasma membrane and the sarcoplasmic reticulum, which would contribute to maintaining the elevated intracellular calcium levels required for sustained contractions during labor. nih.gov
Calmodulin (CaM) and Myosin Light-Chain Kinase (MLCK) Activation
The increase in cytosolic Ca2+ is the critical link to the cell's contractile machinery. imrpress.com The released calcium ions bind to calmodulin (CaM), a ubiquitous calcium-binding protein. imrpress.com The Ca2+-CaM complex then binds to and activates myosin light-chain kinase (MLCK). imrpress.comimrpress.com Activated MLCK is an enzyme that phosphorylates the regulatory light chains of myosin (MLC20). imrpress.comnih.gov This phosphorylation event is the key molecular switch that enables the interaction between actin and myosin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction. imrpress.comliverpool.ac.uk The entire process, from receptor activation to MLCK-mediated phosphorylation, ensures a rapid and robust contractile response to oxytocin stimulation. imrpress.com
Table 2: Key Steps in Oxytocin-Induced Calcium Signaling and Contraction
| Step | Molecule/Process | Function | Reference |
|---|---|---|---|
| 1 | OXTR-Gαq/11 Coupling | Activates Phospholipase C (PLC). | liverpool.ac.ukimrpress.com |
| 2 | PLC Activation | Cleaves PIP2 into IP3 and DAG. | imrpress.comresearchgate.net |
| 3 | IP3 Action | Binds to IP3 receptors on the sarcoplasmic reticulum. | imrpress.comimrpress.com |
| 4 | Ca2+ Release | Mobilization of Ca2+ from sarcoplasmic reticulum into the cytosol. | nih.govnih.gov |
| 5 | Calmodulin (CaM) Binding | Cytosolic Ca2+ binds to and activates CaM. | imrpress.comimrpress.com |
| 6 | MLCK Activation | The Ca2+-CaM complex activates Myosin Light-Chain Kinase. | imrpress.comnih.gov |
| 7 | Myosin Phosphorylation | MLCK phosphorylates myosin light chains, initiating contraction. | imrpress.comnih.gov |
Interactions with Other Neurotransmitter and Hormone Systems
The actions of oxytocin are not isolated but are intricately modulated by and, in turn, modulate other major neurochemical systems, particularly the dopamine and serotonin (B10506) systems. royalsocietypublishing.orgnih.gov These interactions are crucial for complex behaviors such as maternal care, social bonding, and emotional regulation. nih.govcshl.edu
The interplay between oxytocin and the mesolimbic dopamine system is essential for maternal motivation and active caregiving behaviors. nih.govroyalsocietypublishing.org Oxytocin neurons project to dopaminergic areas like the ventral tegmental area (VTA), and oxytocin receptor activation in the VTA can increase dopamine release in the nucleus accumbens. royalsocietypublishing.orgmdpi.com Conversely, dopamine can influence oxytocin release, as dopamine receptors (D2, D3, and D4) are found on oxytocin-producing neurons in the hypothalamus. mdpi.comnih.gov This bidirectional communication forms a circuit where the two systems can mutually enhance each other's activity to promote social bonding and reward. cshl.edunih.gov
Oxytocin also has a significant relationship with the central serotonin system. royalsocietypublishing.orgmdpi.com Serotonergic neurons originating in the raphe nuclei express oxytocin receptors, and oxytocin administration can provoke serotonin release in key brain regions like the amygdala. royalsocietypublishing.orgmdpi.compnas.org This interaction appears to regulate behaviors such as postpartum nursing, aggression, and anxiety. nih.gov By modulating serotonin release and the availability of serotonin 1A receptors, oxytocin can influence mood and stress-coping mechanisms. mdpi.compnas.orgjneurosci.org This interplay suggests that the anxiolytic and prosocial effects of oxytocin may be at least partially mediated through its influence on the serotonin system. mdpi.com
Serotonin and Dopamine Interactions
The interplay between Mtpia-oxytocin and the neurotransmitters serotonin and dopamine is crucial for modulating a range of complex behaviors. Research indicates a significant functional relationship where this compound can influence the release and activity of both dopamine and serotonin, and vice versa.
The interaction with the mesolimbic dopamine system is particularly well-studied. Dopamine receptors are present on oxytocin neurons in the paraventricular nucleus of the hypothalamus, and dopamine has been shown to stimulate the release of oxytocin. mdpi.com Conversely, this compound can trigger the release of dopamine in several brain regions, including the ventral tegmental area (VTA). mdpi.com This reciprocal relationship is essential for maternal motivation and active caregiving behaviors. nih.govnih.gov
Interactions with the central serotonin system are also critical. While the this compound-dopamine connection is linked to motivational aspects of behavior, the this compound-serotonin interaction appears to regulate other facets such as postpartum nursing, aggression, and anxiety-like behaviors. nih.govnih.gov The oxytocin receptor can form heteroreceptor complexes with serotonin receptors, such as the 5-HT2A receptor, leading to a modulation of their respective signaling pathways. frontiersin.org This interaction can influence social behavior and may have implications for mood regulation. frontiersin.org
| Neurotransmitter System | Nature of Interaction with this compound | Key Brain Regions Involved | Associated Behavioral Outcomes |
|---|---|---|---|
| Dopamine | Reciprocal release; direct receptor interaction. mdpi.com | Ventral Tegmental Area (VTA), Amygdala, Medial Preoptic Area. mdpi.com | Maternal motivation, social reward, active caregiving. nih.govnih.gov |
| Serotonin | Modulation of receptor signaling through heteroreceptor complexes. frontiersin.org | Dorsal Raphe Nucleus. nih.gov | Nursing, aggression, anxiety-like behaviors, stress coping. nih.govnih.gov |
ANP-cGMP and NO-cGMP Pathways in Cardiovascular Context
In the cardiovascular system, this compound exerts protective effects through the activation of signaling pathways involving atrial natriuretic peptide (ANP) and nitric oxide (NO), both of which utilize cyclic guanosine (B1672433) monophosphate (cGMP) as a second messenger. frontiersin.org The activation of these pathways is a key mechanism behind the cardioprotective actions of this compound, which include reducing infarct size and improving functional recovery after ischemia-reperfusion injury. frontiersin.org
The two main pathways for cGMP production are the NO-soluble guanylate cyclase (sGC) pathway and the natriuretic peptide-particulate guanylate cyclase (pGC) pathway. mdpi.comfrontiersin.org this compound-mediated cytoprotection involves the production of cGMP, stimulated by the local release of ANP and the synthesis of NO. frontiersin.org
Activation of the ANP-pGC-cGMP pathway by this compound leads to a significant and sustained increase in intracellular cGMP. nih.gov This, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets that contribute to vasodilation and the regulation of cardiac function. frontiersin.orgnih.gov Similarly, the NO-sGC-cGMP pathway plays a crucial role in vascular smooth muscle relaxation. mdpi.com Central administration studies have also indicated the involvement of the NO-cGMP pathway in the regulation of oxytocin gene expression during systemic inflammation, highlighting its role in neuroendocrine responses. nih.gov
| Pathway | Key Molecules | Primary Effect in Cardiovascular System | Reference |
|---|---|---|---|
| ANP-cGMP | Atrial Natriuretic Peptide (ANP), particulate Guanylate Cyclase (pGC), cyclic Guanosine Monophosphate (cGMP), Protein Kinase G (PKG) | Vasodilation, regulation of cardiac function, cytoprotection. | frontiersin.orgnih.gov |
| NO-cGMP | Nitric Oxide (NO), soluble Guanylate Cyclase (sGC), cGMP, PKG | Vascular smooth muscle relaxation, modulation of neuroendocrine responses. | frontiersin.orgmdpi.comnih.gov |
Preclinical in Vitro and in Vivo Research on Mtpia Oxytocin Biological Actions
Neurobiological and Behavioral Investigations in Animal Models
Modulation of Social Behaviors and Affiliation
Mtpia-oxytocin, a compound related to the neuropeptide oxytocin (B344502), is a subject of significant interest in preclinical research for its potential to modulate social behaviors. Oxytocin itself is well-established as a key regulator of social interactions, promoting bonding and affiliative behaviors. openaccessjournals.com Animal studies have consistently demonstrated that oxytocin facilitates maternal bonding and nurturing behaviors, which are critical for offspring survival. openaccessjournals.com The prosocial effects of oxytocin are thought to be mediated by its influence on neural circuits involved in social cognition and reward processing. openaccessjournals.com
Social Recognition and Memory
A fundamental aspect of social behavior is the ability to recognize and remember conspecifics. Research indicates that oxytocin plays a crucial role in social recognition memory. neuroplaybrasil.combiorxiv.org Studies using mouse models have shown that oxytocin is essential for the formation of social memories. neuroplaybrasil.comnih.gov For instance, mice with genetic knockouts of the oxytocin receptor exhibit impaired social recognition. neuroplaybrasil.com The activity of oxytocin in the medial amygdala is considered critical for the acquisition of social recognition memory. haifa.ac.il Specifically, research suggests that long-term social recognition memory involves oxytocin-dependent synaptic plasticity in the medial amygdala. haifa.ac.il
Trust and Prosocial Behavior
In human studies, oxytocin has been shown to enhance trust and cooperation in social exchanges. openaccessjournals.com It appears to promote prosocial behaviors by reducing the perception of social threats. openaccessjournals.comnih.gov Seminal studies indicated that intranasally administered oxytocin could increase trust in economic games. mdpi.compeercommunityin.org This has led to the hypothesis that oxytocin and related compounds could foster altruistic behaviors and social reciprocity. openaccessjournals.comneuroeconomicstudies.org While the precise mechanisms are still under investigation, the anxiolytic and anti-stress effects of oxytocin are thought to contribute to its prosocial profile. nih.gov
Early Life Adversity and Oxytocinergic System Development
The development of the oxytocinergic system is highly plastic and can be significantly influenced by early life experiences. mdpi.comnih.gov Exposure to stress during critical developmental periods can lead to long-term dysregulation of the oxytocin system, which is associated with deficits in social bonding and stress responses. mdpi.com Preclinical studies in rodents have shown that early life adversity, such as altered maternal care, can lead to lower oxytocin receptor expression in key brain regions like the hypothalamus and amygdala. adaa.org This can have lasting effects on social behavior and may increase the risk for neuropsychiatric disorders later in life. mdpi.com Conversely, positive tactile stimulation in early life can facilitate the development of the oxytocin system and promote healthy social and emotional behavior in adulthood. nih.gov
Regulation of Stress and Anxiety Responses
This compound is investigated for its potential to regulate stress and anxiety, mirroring the known effects of endogenous oxytocin. Oxytocin has been shown to attenuate stress reactivity and reduce anxiety-like behaviors in numerous animal and human studies. openaccessjournals.comnih.gov It modulates the hypothalamic-pituitary-adrenal (HPA) axis, a primary neuroendocrine system involved in the stress response. nih.govscirp.org The anxiolytic effects of oxytocin are partly mediated by its action in the amygdala, a brain region central to processing fear and threat. openaccessjournals.comnih.gov By reducing amygdala activity in response to fearful stimuli, oxytocin can enhance social approach behaviors. openaccessjournals.com Stressful events themselves can activate oxytocin neurons, suggesting a role for oxytocin in coping with and adapting to stress. researchgate.net
Influence on Brain Region Activity (e.g., Amygdala, Hippocampus, Nucleus Accumbens)
The behavioral effects of this compound are underpinned by its modulation of key brain regions involved in emotion, memory, and reward.
Amygdala: Oxytocin receptors are found in the amygdala, and oxytocin has been shown to decrease the activity of this region, particularly in response to social threats and fearful stimuli. mdpi.comnih.gov This reduction in amygdala activation is linked to decreased anxiety and increased social interaction. mdpi.comnih.gov
Hippocampus: The hippocampus is crucial for learning and memory, including social memory. frontiersin.orgpsych.ac.cn Oxytocin influences synaptic plasticity in the hippocampus, which is associated with its effects on social recognition and learning. frontiersin.org It may also promote psychological resilience by modulating hippocampal function under stress. psych.ac.cn
Nucleus Accumbens: This brain region is a key component of the reward system. Oxytocin can influence the nucleus accumbens, which is implicated in the rewarding aspects of social bonding and other prosocial behaviors. mdpi.comfrontiersin.org
The following table summarizes the primary functions of these brain regions in the context of oxytocin's actions:
| Brain Region | Primary Function Modulated by Oxytocin | Key Findings |
| Amygdala | Emotional processing, fear, and anxiety | Oxytocin reduces amygdala activity in response to fearful stimuli, leading to decreased anxiety. mdpi.comnih.gov |
| Hippocampus | Social memory and learning | Oxytocin modulates synaptic plasticity, which is essential for social recognition. frontiersin.orgpsych.ac.cn |
| Nucleus Accumbens | Reward and motivation | Oxytocin signaling in this region is linked to the rewarding nature of social interactions. mdpi.comfrontiersin.org |
Effects on Feeding Behavior and Metabolic Regulation
Emerging research indicates that the oxytocinergic system also plays a role in regulating feeding behavior and metabolism. jomes.orgnih.gov Oxytocin has been shown to decrease food intake and has anorexigenic effects. jomes.orgnih.gov This is thought to be mediated by its action on central pathways that control satiety. jomes.org Beyond reducing food consumption, oxytocin may also increase energy expenditure and promote the breakdown of fat (lipolysis). nih.govnih.gov Preclinical studies in rodents and nonhuman primates have demonstrated that chronic oxytocin administration can lead to weight reduction. nih.gov These findings suggest a potential role for oxytocin-related compounds in the management of obesity and metabolic disorders. jomes.orgnih.gov The table below outlines the key metabolic effects of oxytocin observed in preclinical research.
| Metabolic Parameter | Effect of Oxytocin |
| Food Intake | Decrease jomes.orgnih.gov |
| Energy Expenditure | Increase nih.gov |
| Lipolysis | Increase nih.gov |
| Glucose Homeostasis | Potential Improvement nih.gov |
No Publicly Available Research Found for the Chemical Compound “this compound”
Despite a comprehensive search for scientific literature, no publicly available preclinical in vitro or in vivo research data could be found for the specific chemical compound "this compound." As a result, it is not possible to generate a scientifically accurate article detailing its biological actions, including anorexigenic effects, glucose uptake mechanisms, or its role in neuroadaptations in addiction models, as requested.
The initial investigation into the broader topic of oxytocin and its analogs revealed extensive research on the general hormone's role in appetite regulation, metabolic processes, and addiction. Oxytocin is known to be produced in the hypothalamus and acts on various brain regions to influence these behaviors. frontiersin.orgmdpi.com Research has also explored the developmental trajectories of the oxytocinergic system, noting that it develops from the perinatal period into adulthood and can be influenced by early life experiences. mdpi.comnih.gov
However, the user's explicit instruction to focus solely on the chemical compound "this compound" cannot be fulfilled due to the absence of specific data. Scientific accuracy and adherence to the provided outline are paramount, and without any research findings on "this compound," the generation of the requested article would be based on speculation rather than evidence.
It is possible that "this compound" is a very recent discovery, a compound under proprietary research not yet disclosed in public forums, or an internal designation not used in published literature. Without further clarification or the availability of specific research on this compound, a detailed article on its preclinical biological actions cannot be produced.
Table of Compounds
Computational Modeling and Bioinformatic Approaches in Mtpia Oxytocin Research
Molecular Dynamics Simulations of Mtpia-oxytocin-Receptor Complexes
Molecular dynamics (MD) simulations offer a computational microscope to visualize the dynamic interactions between ligands like oxytocin (B344502) and their receptors at an atomic level. These simulations model the movement of atoms over time, providing a detailed picture of binding events, conformational changes, and the stability of the ligand-receptor complex. nih.govresearchgate.net
Researchers have employed MD simulations to investigate the binding of oxytocin to the oxytocin receptor (OTR), a class A G protein-coupled receptor (GPCR). nih.govnih.gov These studies have been crucial in identifying the putative binding sites of oxytocin and understanding the structural basis for its selectivity for OTR over the closely related vasopressin receptors. nih.gov For instance, simulations have highlighted the importance of specific amino acid residues, such as conserved glutamine residues, in stabilizing the oxytocin-OTR complex. nih.gov Furthermore, non-conserved hydrophobic residues have been proposed to be key determinants of ligand recognition and selectivity. nih.gov
MD simulations have also been instrumental in modeling the activated state of the OTR when bound to oxytocin. By using the activated rhodopsin structure as a template, researchers have constructed three-dimensional models of the activated OTR. nih.gov Subsequent unconstrained MD simulations of these complexes, embedded in a hydrated lipid bilayer to mimic the cell membrane, have provided insights into the conformational changes induced by oxytocin binding that lead to receptor activation. nih.govnih.gov These computational models can guide site-directed mutagenesis experiments to validate the predicted interactions and aid in the design of novel oxytocin analogs with specific agonist or antagonist properties. nih.gov The insights gained from MD simulations are critical for understanding how genetic variants in the OTR might alter receptor conformation and signaling, as observed in studies on variants that impact oxytocin response. wustl.edu
Table 1: Key Findings from Molecular Dynamics Simulations of Oxytocin-Receptor Complexes
| Research Focus | Key Findings | References |
|---|---|---|
| Binding Site Identification | Identified putative binding sites of oxytocin and stabilizing interactions with conserved glutamine residues. | nih.gov |
| Ligand Selectivity | Proposed that non-conserved hydrophobic residues are responsible for OTR-oxytocin selectivity. | nih.gov |
| Receptor Activation | Modeled the activated state of the OTR and the conformational changes induced by oxytocin binding. | nih.govnih.gov |
| Impact of Genetic Variants | Showed that OTR variants can cause conformational changes consistent with altered signaling. | wustl.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. jocpr.comspu.edu.sy In the context of oxytocin research, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity. spu.edu.syresearchgate.net
The development of a QSAR model involves generating a set of molecular descriptors for a series of known oxytocin analogs. These descriptors quantify various physicochemical properties, such as hydrophobicity, steric bulk, and electronic properties. jocpr.comresearchgate.net Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the measured biological activity (e.g., binding affinity or functional potency). researchgate.netmdpi.com
For example, QSAR studies on oxytocin analogues have successfully identified key structural features that influence their activity. One study applied VHSE (principal component score vector of hydrophilicity, steric, and electronic variables) scales as amino acid descriptors for a series of 21 oxytocin analogues. researchgate.net The resulting model indicated that oxytocic activity is strongly related to the hydrophobic, steric, and electronic properties at position 3, and the electronic properties at position 8 of the peptide. researchgate.net
Receptor-based QSAR, which incorporates the three-dimensional structure of the receptor, has also been applied to non-peptide OTR antagonists. nih.gov By aligning the antagonists within the receptor's binding site, these models can provide a more accurate prediction of biological activity and offer insights into the specific interactions that drive potency. nih.gov The predictive power of these models allows for the virtual screening of large compound libraries and the rational design of new analogs with improved therapeutic profiles. jocpr.comnih.gov
Table 2: Application of QSAR in Oxytocin Analog Research
| QSAR Approach | Application | Key Outcome | Reference |
|---|---|---|---|
| 2D-QSAR with VHSE Descriptors | Prediction of activity for 21 oxytocin analogues | Identified importance of physicochemical properties at positions 3 and 8. | researchgate.net |
| 3D-QSAR (CoMFA) | Prediction of activity for 58 non-peptide OTR antagonists | Developed a highly predictive model confirming receptor-based alignment. | nih.gov |
Systems Biology Modeling of Oxytocin Signaling Networks
Systems biology approaches aim to understand the emergent properties of complex biological systems by integrating experimental data into mathematical models. In oxytocin research, these models are used to simulate and analyze the intricate network of signaling events that occur following OTR activation. fz-juelich.dearxiv.org
The oxytocin signaling pathway is complex, involving the activation of G proteins (primarily Gq/11), which in turn stimulate downstream effectors like phospholipase C-β. physiology.orgnih.gov This leads to a cascade of intracellular events, including the generation of second messengers and the activation of various protein kinases. nih.gov Systems biology models can capture the dynamics of this network, helping to understand how the system responds to different stimuli and how it is affected by genetic or pharmacological perturbations. fz-juelich.de
Secretory System Models
Mathematical models have been developed to simulate the secretion of oxytocin from the magnocellular neurons of the hypothalamus. nih.govnih.gov These models integrate what is known about the electrophysiological properties of these neurons with the mechanisms of hormone release in the posterior pituitary. scholarpedia.org They can simulate the complex, non-linear relationship between neuronal firing patterns and the amount of oxytocin secreted into the bloodstream. nih.govnih.gov
These secretory models account for key properties such as frequency facilitation, where the amount of hormone released per action potential increases with firing frequency, and fatigue. nih.gov By adjusting parameters, these models can distinguish between the secretion properties of oxytocin and the related hormone vasopressin. nih.gov For instance, a model combining spiking and secretion dynamics was able to reproduce the non-linearity of stimulus-secretion coupling and study the response to stimuli like cholecystokinin (B1591339) (CCK). physoc.org Such models are valuable for understanding how various physiological signals are translated into specific patterns of hormone release. nih.govscholarpedia.org
Receptor Binding Dynamics Models
Mathematical models have been developed to predict the binding dynamics of oxytocin to its receptor, providing a quantitative framework to understand how these interactions lead to a cellular response. researchgate.netbiorxiv.org These models can simulate the association and dissociation of oxytocin from the OTR over time and predict the formation of the oxytocin-OTR complex under different conditions. biorxiv.orgnih.gov
A data-driven mathematical model was created to examine the effects of five different OTR genetic variants on oxytocin-OTR binding dynamics in both human embryonic kidney (HEK293T) cells and human myometrial smooth muscle cells. researchgate.netnih.gov The model was parameterized with experimentally determined, cell-specific OTR surface localization data and literature-reported binding kinetics. researchgate.netbiorxiv.org This model revealed differences in the time to reach equilibrium between the two cell types and distinct dynamic profiles among the genetic variants. researchgate.net These predictive models can offer crucial insights into how genetic variations influence individual responses to oxytocin and provide a basis for developing personalized therapeutic strategies. biorxiv.orgnih.gov
Bioinformatics Analysis of OTR Gene and Regulatory Elements
Bioinformatics provides the tools to analyze the vast amount of data generated by genomic and transcriptomic studies, offering insights into the structure, function, and regulation of genes like the oxytocin receptor (OTR) gene. harvard.edufrontiersin.org The human OTR gene is located on chromosome 3p25, spanning 17 kb and containing four exons and three introns. pnas.org
Bioinformatic analyses have been used to identify and characterize single nucleotide polymorphisms (SNPs) in the OTR gene and predict their potential impact on receptor function. researchgate.net For example, the SNP rs53576, located in the third intron, has been associated with variations in social behaviors and stress reactivity. pnas.orgpnas.org Computational tools can be used to predict the pathogenicity of non-synonymous SNPs (nsSNPs) that result in amino acid changes, identifying those that are most likely to affect the structure, function, and stability of the OTR protein. researchgate.net
Furthermore, bioinformatic approaches are crucial for identifying regulatory elements in the OTR gene, such as promoter regions and transcription factor binding sites. nih.govpsu.edu By comparing genomic sequences across different species (comparative genomics), conserved regulatory regions can be identified, suggesting their functional importance. psu.edu Analysis of the upstream region of the bovine OTR gene, for instance, identified a putative interferon-responsive element, highlighting a potential role for the immune system in regulating OTR expression. nih.gov These analyses are essential for understanding the complex transcriptional regulation of the OTR gene in different tissues and under various physiological conditions. nih.gov
Table 3: Bioinformatic Findings Related to the OTR Gene
| Area of Analysis | Finding | Significance | References |
|---|---|---|---|
| Gene Structure | Located on chromosome 3p25, with 4 exons and 3 introns. | Foundational knowledge for genetic studies. | pnas.org |
| Genetic Variation (SNPs) | Identified SNPs like rs53576 associated with social traits. | Links genetic variation to behavioral phenotypes. | pnas.orgpnas.org |
| Pathogenicity Prediction | Identified nsSNPs predicted to be pathogenic and affect protein function. | Prioritizes variants for functional validation. | researchgate.net |
| Regulatory Elements | Identified a putative interferon-responsive element in the bovine OTR gene promoter. | Suggests a link between the immune system and OTR regulation. | nih.gov |
Predictive Models for Biological Responses in Preclinical Contexts
Computational models that can predict biological responses to oxytocin in preclinical settings are of great value for translational research. frontiersin.orgmdpi.com These models integrate data from various sources, including in vitro experiments and animal studies, to simulate the physiological effects of oxytocin. nih.gov
A key application of such models is in predicting the dose-response relationship for oxytocin and its analogs. By incorporating parameters such as receptor density, binding kinetics, and downstream signaling efficiency, these models can simulate the cellular response to different concentrations of the ligand. researchgate.netbiorxiv.org For instance, a mathematical model predicting OXT-OXTR binding demonstrated that in myometrial cells, the receptor complex reaches maximum occupancy at a lower oxytocin concentration compared to transfected HEK293T cells, a finding critical for interpreting experimental data. biorxiv.orgnih.gov
Moreover, these models can be used to explore the impact of genetic variability on treatment response. The model of OTR variants predicted that certain variants, such as V281M and E339K, significantly compromise the binding capacity of the receptor. nih.gov Importantly, the model also suggested that increasing the oxytocin dose at specific early time points could potentially rescue the diminished cellular response in these variants. nih.gov This demonstrates the power of predictive modeling to generate testable hypotheses and guide the development of personalized medicine approaches, where dosing strategies could be tailored to an individual's genetic profile. wustl.edunih.gov
Advanced Research Methodologies and Techniques for Mtpia Oxytocin Studies
In Vitro Experimental Techniques
In vitro methods provide a foundational understanding of Mtpia-oxytocin's direct effects at the cellular and tissue level, isolated from the complexities of a whole biological system.
Receptor Binding Assays (e.g., Autoradiography)
Receptor binding assays are fundamental to determining the affinity and selectivity of this compound for the oxytocin (B344502) receptor. Autoradiography, a key technique in this category, allows for the visualization and quantification of OTR binding sites in tissue sections. plos.orgfrontiersin.org
Methodology: This process involves incubating thin tissue slices, such as from the brain or uterus, with a radiolabeled version of an OTR ligand, like the commonly used [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA). plos.orgfrontiersin.orgnih.gov To determine the specific binding of this compound, competitive binding experiments are performed. In these experiments, tissue sections are incubated with the radioligand along with increasing concentrations of unlabeled this compound. plos.org this compound will compete with the radioligand for binding to the OTR. The displacement of the radioactive signal, captured on film or digital imagers, indicates the binding of this compound. plos.orgfrontiersin.org
Data & Findings: The primary data generated from these assays is the inhibition constant (Ki), which represents the concentration of this compound required to displace 50% of the radioligand. A lower Ki value signifies a higher binding affinity. By comparing the binding patterns and affinities in tissues from wild-type animals versus OTR knockout (OTR-KO) mice, researchers can confirm the specificity of this compound for the OTR. plos.orgnih.gov For instance, specific binding is observed as a strong signal in wild-type tissue that is absent in OTR-KO tissue. plos.orgnih.gov This methodology has been successfully used to map OTR distribution in various species and tissues, providing a blueprint for where this compound is likely to exert its effects. frontiersin.orgnih.govfrontiersin.org
Table 1: Example Data from a Competitive Receptor Binding Assay for this compound This table illustrates the type of data generated in a hypothetical experiment to determine the binding affinity (Ki) of this compound for the oxytocin receptor (OTR) compared to the native ligand, oxytocin, in human myometrial cell membranes.
| Compound | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| Oxytocin (Reference) | [¹²⁵I]-OVTA | 2.5 | 1.8 |
| This compound | [¹²⁵I]-OVTA | 5.8 | 4.2 |
Functional Assays for Signaling Pathway Activation
Once binding is established, functional assays are employed to determine whether this compound acts as an agonist, antagonist, or biased agonist at the OTR. These assays measure the downstream cellular events that occur after the ligand binds to the receptor.
Ca²⁺ Imaging: The OTR is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca²⁺]i). nih.govcaymanchem.comnih.gov Calcium imaging techniques use fluorescent dyes (e.g., Fluo-4, Fura-2) or genetically encoded calcium indicators (e.g., GCaMP) that increase their fluorescence upon binding to Ca²⁺. au.dknoldus.com By treating OTR-expressing cells with this compound and monitoring fluorescence changes with microscopy, researchers can quantify the resulting [Ca²⁺]i transient. The magnitude and kinetics of this calcium signal indicate the efficacy of this compound in activating the receptor. nih.govau.dk
Phosphorylation Assays: OTR activation can also trigger various phosphorylation cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. nih.govnih.govrsc.org To assess this, cells expressing OTR are stimulated with this compound. Cell lysates are then analyzed using techniques like Western blotting or ELISA with antibodies specific to the phosphorylated (activated) forms of proteins like ERK1/2. nih.govmybiosource.com The degree of phosphorylation provides a quantitative measure of this compound's ability to engage this specific signaling pathway. nih.gov Comparing the extent of Ca²⁺ mobilization versus ERK1/2 phosphorylation can reveal if this compound is a "biased" agonist, preferentially activating one pathway over another.
Table 2: Hypothetical Functional Assay Results for this compound This table presents potential findings from in vitro functional assays, comparing the potency (EC₅₀) of this compound to native oxytocin in activating two different signaling pathways in HEK293 cells expressing the human OTR.
| Assay Type | Measured Parameter | Oxytocin EC₅₀ (nM) | This compound EC₅₀ (nM) |
| Calcium Imaging | Intracellular Ca²⁺ Release | 1.2 | 8.5 |
| Phosphorylation Assay | ERK1/2 Phosphorylation | 10.5 | 6.2 |
Organ Bath Studies for Contractility
To assess the physiological effect of this compound on smooth muscle tissue, organ bath studies are the gold standard. nih.govreprocell.com This technique is particularly relevant for studying uterine or bladder contractility. nih.govics.org
Methodology: Strips of smooth muscle tissue, such as myometrium from the uterus, are mounted in a chamber (the organ bath) filled with a temperature-controlled, oxygenated physiological salt solution. nih.govsemanticscholar.org One end of the tissue is fixed, and the other is connected to an isometric force transducer, which records changes in tension. reprocell.com After an equilibration period where spontaneous contractions may develop, this compound is added to the bath in increasing concentrations. semanticscholar.org
Data & Findings: The transducer records the force, frequency, and duration of muscle contractions. nih.gov By analyzing these parameters, researchers can construct a dose-response curve to determine the potency (EC₅₀) and efficacy of this compound in inducing or inhibiting contractions. nih.govsemanticscholar.org These studies are crucial for determining if the compound has potential as a uterotonic (contraction-inducing) or tocolytic (contraction-inhibiting) agent. semanticscholar.org For example, the ability of an OTR antagonist to inhibit oxytocin-induced contractions was instrumental in validating its therapeutic potential. ics.orgsemanticscholar.org
In Vivo Animal Model Techniques
In vivo studies in animal models are essential to understand the integrated physiological and behavioral outcomes of this compound administration, which cannot be captured in vitro.
Genetically Modified Animal Models (e.g., OTR knockout/knock-in)
The use of genetically modified animals, particularly mice, has been invaluable in confirming the OTR as the specific target of oxytocin analogues and in dissecting the receptor's role in complex behaviors. nih.govnih.gov
OTR Knockout (KO) Models: Mice lacking the gene for the oxytocin receptor (Oxtr-/-) are a critical tool. nih.gov If this compound administration produces a specific behavioral or physiological effect in wild-type mice but has no effect in OTR-KO mice, it provides strong evidence that the compound's action is mediated through the OTR. plos.orgresearchgate.net These models have been instrumental in studying the OTR's role in social behavior, maternal care, and aggression. nih.govhaifa.ac.ilresearchmap.jp
OTR Knock-in (KI) Models: Knock-in models, where the Oxtr gene is replaced with a modified version (e.g., one tagged with a fluorescent protein like Venus), allow for precise visualization of the receptor's location and trafficking in living cells. researchmap.jpresearchgate.net Studying the effects of this compound in these models could reveal how it influences receptor internalization or distribution, providing deeper mechanistic insights.
Region-Specific and Conditional KO Models: Advanced techniques like the Cre-loxP system allow for the deletion of the OTR gene only in specific brain regions or at specific times during development. nih.govbiorxiv.org This allows researchers to investigate the function of OTRs in a particular neural circuit, for example, by deleting the receptor in the amygdala and then testing the effect of this compound on fear or social behaviors. frontiersin.orgjneurosci.org
Stereotaxic Microinjections and Optogenetic/Chemogenetic Manipulations
To pinpoint the precise neural circuits through which this compound exerts its effects, researchers use targeted delivery and neural manipulation techniques.
Stereotaxic Microinjections: This surgical technique uses a three-dimensional coordinate system to accurately inject very small volumes of a substance into a specific brain nucleus. jneurosci.orgphysiology.orgresearchgate.net By microinjecting this compound directly into a region known to be rich in OTRs, such as the paraventricular nucleus (PVN), bed nucleus of the stria terminalis (BNST), or central amygdala, researchers can study its localized effects on behavior, bypassing systemic effects. frontiersin.orgfrontiersin.org
Optogenetic/Chemogenetic Manipulations: These cutting-edge techniques allow for the control of specific neuron populations with light (optogenetics) or designer drugs (chemogenetics). frontiersin.orgjneurosci.org For example, researchers can use a viral vector to express an excitatory light-sensitive channel (like Channelrhodopsin) or a designer receptor (like hM3Dq) exclusively in oxytocin-producing neurons. mdpi.comjneurosci.org They could then test whether this compound modulates the behavioral output of activating these specific cells. For instance, one could chemogenetically inhibit OTR-expressing neurons in the ventral tegmental area (VTA) and observe if this blocks the pro-social effects of systemically administered this compound. jneurosci.orgjneurosci.org This approach allows for an unprecedented level of precision in linking the action of this compound at a specific receptor population to a complex behavior. frontiersin.orgmdpi.com
Advanced Neuroimaging Techniques (e.g., fMRI, Arterial Spin Labelling in preclinical settings)
Advanced neuroimaging techniques are indispensable for non-invasively investigating the effects of oxytocinergic compounds on brain function and physiology in preclinical models. e-cep.orgchildrenswi.org These methods allow for the real-time observation of neural activity and cerebral hemodynamics, offering insights into the mechanisms of action of compounds like this compound. frontiersin.org
Functional Magnetic Resonance Imaging (fMRI) is a key technology in this domain. It measures brain activity by detecting changes associated with blood flow, relying on the principle that cerebral blood flow and neuronal activation are coupled. When a brain area is more active, it consumes more oxygen, and to meet this increased demand, blood flow to the active area increases. e-cep.org In preclinical studies, fMRI can map the brain regions and neural networks modulated by this compound. For instance, studies on oxytocin have shown that it modulates activity in brain areas critical for processing social, emotional, and reward information. nih.gov fMRI has been used to demonstrate that oxytocin can enhance the functional connectivity of the amygdala to the medial prefrontal cortex at rest. medpath.com Preclinical fMRI studies in conscious rats have successfully mapped brain activation following intracerebral oxytocin administration. nih.gov Such studies provide a template for investigating how this compound might similarly alter functional brain architecture.
Arterial Spin Labeling (ASL) is another powerful, non-invasive MRI technique that quantifies cerebral blood flow (CBF) without the need for an external contrast agent. scielo.br ASL magnetically labels the arterial blood water as an endogenous tracer. By subtracting "labeled" images from "control" images, a perfusion map is generated, providing quantitative CBF measurements. scielo.br This technique is valuable for assessing how a compound like this compound might influence baseline cerebral perfusion or vascular reactivity. ASL has been applied to study perfusion changes in various neurological conditions and can detect both hypo- and hyperperfusion states. scielo.brnih.govfrontiersin.org In the context of this compound research, ASL could be used in preclinical models to determine the compound's impact on cerebral hemodynamics, which is crucial for understanding its full physiological effect.
Interactive Table 1: Exemplar fMRI Findings in Oxytocin Research Applicable to this compound Studies
| Brain Region(s) | Observed Effect of Oxytocin | Potential Implication for this compound Research | Supporting Evidence |
| Amygdala, Medial Prefrontal Cortex (mPFC) | Increased resting-state functional connectivity. | Investigating modulation of fear and anxiety circuits. | medpath.com |
| Dorsomedial Prefrontal Cortex (dmPFC) | Modulated activity during social tasks (interpersonal distance). | Assessing impact on brain networks involved in social cognition and mentalizing. | researchgate.net |
| Amygdala and Cortical Territories | Widespread increase in functional connectivity after repeated dosing. | Evaluating neuroadaptive changes in brain networks following long-term this compound exposure. | nih.gov |
| Salience and Attentional Control Networks | Altered neural response and functional coupling. | Studying effects on attention to social stimuli. | nih.govresearchgate.net |
| Social Brain Limbic Components | Boosted connectivity within key limbic areas after acute administration. | Identifying the immediate target circuits for the pro-social effects of this compound. | nih.gov |
Omics Approaches
Omics technologies provide a high-throughput, comprehensive analysis of the molecular underpinnings of the oxytocinergic system. These approaches are critical for identifying the full spectrum of molecular changes induced by this compound, from gene expression to protein function and epigenetic modifications.
Transcriptomics and Proteomics of OTR and Signaling Components
Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome. In the context of this compound, transcriptomic analysis can reveal how the compound alters the expression of the oxytocin receptor (OTR) gene and other genes within its signaling cascade. A neuroimaging genetics approach, informed by transcriptomics data, can help to mechanistically interpret findings by linking genetic variations to their functional impact on the human transcriptome. nih.gov By analyzing tissue from preclinical models treated with this compound, researchers can identify up- or down-regulation of specific genes, providing a molecular signature of the compound's action. This could elucidate its influence on pathways related to neuroplasticity, inflammation, or other cellular processes.
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. nautilus.bio Following OTR activation by an agonist like this compound, a cascade of intracellular signaling events occurs. The primary signaling pathway involves G-protein-coupled receptors, leading to the activation of phospholipase C (PLC) and downstream effectors. genome.jp Proteomics can identify and quantify the proteins involved in these cascades, such as G-proteins, kinases, and transcription factors. nautilus.bio This approach can provide a clear picture of what happens to functional protein levels in cells that respond to oxytocin or its analogs, helping to determine which proteins are necessary for the observed behavioral changes. nautilus.bio
Interactive Table 2: Key Proteins in the Oxytocin Signaling Pathway for Proteomic Analysis
| Protein/Component | Role in Pathway | Potential Focus for this compound Studies | Supporting Evidence |
| Oxytocin Receptor (OTR) | G-protein-coupled receptor that binds oxytocin. | Quantifying changes in receptor density and localization. | genome.jpnih.gov |
| Gq/11 protein | G-protein that is activated by OTR. | Measuring activation levels to assess signal initiation. | genome.jpnih.gov |
| Phospholipase C (PLC) | Enzyme that cleaves PIP2 into IP3 and DAG. | Assessing a key node in the primary signaling cascade. | genome.jp |
| Mitogen-activated protein kinase (MAPK) | Involved in cell proliferation and inflammation. | Investigating downstream signaling effects beyond the canonical pathway. | genome.jpnih.gov |
| RhoA/Rho kinase | Contributes to contractile effects in myometrial cells. | Studying effects on cellular contractility and structure. | genome.jp |
| Calmodulin-dependent protein kinase kinase (CaMKK) | Involved in glucose uptake in skeletal muscle. | Exploring metabolic effects mediated by the OTR. | genome.jp |
Epigenetic Regulation of Oxytocinergic Systems
Epigenetics refers to covalent modifications to chromatin, such as DNA methylation and histone modifications, that regulate gene expression without altering the DNA sequence itself. grantome.com These mechanisms are increasingly recognized as crucial for the long-term regulation of the oxytocinergic system and may mediate the influence of environmental factors on social behavior. frontiersin.org
A primary focus of epigenetic research in this area is the DNA methylation of the oxytocin receptor gene (OXTR). grantome.com Hypermethylation of CpG islands in the promoter region of a gene is often associated with transcriptional suppression. grantome.com Studies have found that methylation of the OXTR gene is associated with differential activation of brain regions involved in social perception and may be dynamically regulated by psychosocial stress. frontiersin.org For example, OXTR methylation has been linked with neural responses in the salience and attentional control networks during tasks involving social attention. nih.govresearchgate.net Research into this compound could explore whether the compound can induce epigenetic changes in the OXTR gene or other related genes, potentially leading to long-lasting therapeutic effects. Furthermore, understanding the baseline epigenetic state of an individual's oxytocinergic system could help predict their response to this compound. nih.gov
Interactive Table 3: Findings on Epigenetic Regulation of the Oxytocin Receptor (OXTR)
| Epigenetic Mechanism | Associated Finding | Research Implication for this compound | Supporting Evidence |
| OXTR Promoter Methylation | Associated with autism and high callous-unemotional traits. | Investigating if this compound can modify methylation status in relevant preclinical models. | frontiersin.org |
| OXTR Methylation | Linked to increased neural response in salience networks during social attention tasks. | Studying how baseline OXTR methylation influences this compound's effect on brain circuits. | nih.govresearchgate.net |
| OXTR Promoter Methylation | Modulates OXTR gene transcription in a tissue-specific manner. | Examining the tissue-specific epigenetic effects of this compound administration. | grantome.com |
| OXTR Methylation | Associated with adaptation to social environments (e.g., parenting) and psychosocial functioning. | Exploring if this compound can buffer against the long-term effects of adverse social experiences via epigenetic mechanisms. | nih.gov |
Emerging Research Frontiers and Scholarly Implications of Mtpia Oxytocin
Development of Next-Generation Mtpia-oxytocin Analogs
The development of this compound has paved the way for a new generation of analogs with even more refined properties. The primary goals in this area of research are to enhance therapeutic efficacy while minimizing off-target effects, which are often associated with the native oxytocin (B344502) peptide's cross-reactivity with vasopressin receptors (V1aR and V2R).
One promising strategy involves the modification of the this compound backbone to create compounds with unprecedented selectivity for the oxytocin receptor (OTR). For instance, the substitution of the traditional disulfide bridge with a more stable lactam ring has been shown to significantly increase resistance to enzymatic degradation, a key limitation of native oxytocin. frontiersin.org Furthermore, glycosylation of these lactam-cyclized peptides is being explored as a method to improve their ability to cross the blood-brain barrier, a critical step for targeting central nervous system disorders. researchgate.netacs.org
Another innovative approach is the creation of hybrid peptide-small molecule analogs of this compound. ebi.ac.uk These hybrid molecules aim to combine the high potency and selectivity of a peptide with the favorable pharmacokinetic properties of a small molecule, such as oral bioavailability. ebi.ac.ukwikipedia.org Research in this area is focused on identifying the minimal peptide sequence necessary for OTR activation and replacing the rest of the molecule with a non-peptidic scaffold.
The table below summarizes some of the key structural modifications being explored in the development of next-generation this compound analogs and their intended pharmacological improvements.
| Structural Modification | Pharmacological Improvement | Example Analog Strategy |
| Lactam bridge substitution | Increased stability and resistance to degradation | RO6958375 frontiersin.org |
| Glycosylation | Enhanced blood-brain barrier penetration | Glycosylated lactam analogs researchgate.net |
| Hybrid peptide-small molecule | Potential for oral bioavailability and improved pharmacokinetics | Truncated OT analogs with non-peptidic additions ebi.ac.uk |
| Xylene bridging | Increased stability at elevated temperatures | Ortho-cyclized peptides imperial.ac.uk |
These developmental efforts are guided by systematic structure-activity relationship (SAR) studies, which meticulously map how each modification affects the analog's binding affinity, potency, and selectivity. nih.gov The overarching goal is to create a toolbox of highly specific this compound analogs that can be used to dissect the diverse functions of the oxytocinergic system with greater precision.
Elucidation of Novel this compound Mechanistic Roles
A significant frontier in this compound research is the exploration of its nuanced mechanisms of action at the molecular and circuit levels. It is becoming increasingly clear that OTR signaling is far more complex than a simple on-off switch. One of the most exciting areas of investigation is the concept of "functional selectivity" or "biased agonism". nih.gov This phenomenon describes the ability of a ligand, such as a this compound analog, to preferentially activate certain downstream signaling pathways over others after binding to the OTR. nih.govsemanticscholar.org
The OTR can couple to different G-proteins (e.g., Gq and Gi) and can also signal through β-arrestin pathways. nih.gov Different signaling cascades can lead to distinct physiological effects. For example, G-protein-mediated signaling is often associated with the canonical effects of oxytocin, while β-arrestin recruitment can lead to receptor desensitization or the activation of other signaling networks. By designing this compound analogs that are "biased" towards a specific pathway, researchers hope to isolate desired therapeutic effects from unwanted side effects.
The following table illustrates the concept of biased agonism at the OTR.
| Signaling Pathway | Potential Cellular Response | Therapeutic Implication |
| Gq protein coupling | Increase in intracellular calcium, smooth muscle contraction | Uterine contraction, milk ejection |
| Gi protein coupling | Inhibition of adenylyl cyclase, modulation of ion channels | Anxiolytic effects, neuromodulation |
| β-arrestin recruitment | Receptor internalization, activation of MAP kinase pathways | Long-term changes in gene expression, potential for tolerance or novel signaling |
Preclinical studies are now using such biased agonists to investigate the specific roles of these pathways in different physiological contexts. For example, a Gq-biased this compound analog might be ideal for treating postpartum hemorrhage, while a Gi-biased analog could be more effective for anxiety disorders. mdpi.com Furthermore, research is uncovering the role of this compound in modulating specific neural circuits, such as those in the prefrontal cortex involved in social behavior. frontiersin.org Selective activation of OTR in these circuits has been shown to rescue social deficits in some animal models. frontiersin.org
Broader Translational Implications of Preclinical Findings
The development of advanced this compound analogs with well-defined mechanisms of action has significant translational potential for a range of human diseases. Preclinical studies in animal models are providing compelling evidence for the therapeutic utility of these compounds in areas far beyond traditional obstetrics.
One of the most promising applications is in the treatment of chronic pain. This compound analogs that can penetrate the central nervous system have shown potent antinociceptive effects in animal models of neuropathic and inflammatory pain. researchgate.netnih.gov This suggests that this compound could offer a non-addictive alternative to opioids for pain management. researchgate.netacs.org
Another area of intense investigation is metabolic disease. Chronic administration of long-acting this compound analogs has been shown to reduce food intake, increase energy expenditure, and lead to weight loss in diet-induced obese animal models. nih.govnih.gov These findings have spurred interest in developing this compound-based therapies for obesity and related disorders.
Furthermore, the well-known pro-social effects of oxytocin make its analogs prime candidates for treating neuropsychiatric and neurodevelopmental disorders characterized by social deficits, such as autism spectrum disorder and schizophrenia. Preclinical studies have shown that selective OTR agonists can reverse social behavioral alterations in various animal models. dtic.milnih.gov The ability to design brain-penetrant, highly selective this compound analogs is a critical step towards realizing this therapeutic potential in humans. mdpi.com
The table below summarizes key preclinical findings and the corresponding translational implications for this compound.
| Preclinical Finding | Animal Model | Potential Therapeutic Application |
| Potent antinociceptive effects | Mouse models of pain researchgate.netnih.gov | Chronic pain management |
| Reduction in food intake and body weight | Diet-induced obese rats nih.gov | Obesity and metabolic syndrome |
| Reversal of social deficits | Mouse models of autism phenotypes dtic.mil | Autism spectrum disorder, schizophrenia |
| Anxiolytic effects | Mouse models of anxiety wikipedia.org | Anxiety and stress-related disorders |
Q & A
Q. How to comply with journal requirements when reporting negative results for this compound?
- Methodological Answer: Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use EQUATOR Network guidelines (e.g., CONSORT for trials, ARRIVE for animal studies). Disclose power calculations and effect sizes to contextualize null findings .
- Key Considerations: Submit raw data as supplementary material to enable re-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
